molecular formula C41H49N5O8S B1192914 ITE-ATRA

ITE-ATRA

Katalognummer: B1192914
Molekulargewicht: 771.93
InChI-Schlüssel: KIPFIDAQXCYKQL-WZYLGJEPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ITE-ATRA is a novel degrader of CRABP proteins.

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

Mechanisms of Action

ITE-ATRA exhibits potent anti-cancer properties, particularly in the treatment of acute promyelocytic leukemia (APL) and other malignancies. ATRA, the parent compound, is known for inducing differentiation in cancer cells; however, resistance often develops. This compound aims to overcome this limitation by enhancing the efficacy of ATRA through improved pharmacological profiles.

  • Differentiation Induction : this compound binds to retinoic acid receptors (RARs), promoting differentiation in cancer cells. This mechanism is crucial in APL, where ATRA has been shown to induce maturation of promyelocytic cells .
  • Synergistic Effects : Studies indicate that this compound can be used in combination with other chemotherapeutics, such as 5-fluorouracil, to enhance anti-cancer effects while minimizing cytotoxicity .

Case Studies

  • Acute Promyelocytic Leukemia : Clinical trials have demonstrated that this compound significantly improves event-free survival rates when combined with traditional chemotherapy regimens .
StudyPopulationOutcome
ATRA vs. ATRA-ATOHigh-risk APL patientsSuperior event-free survival with ATRA-ATO regimen

Neurodevelopment

Neurogenic Potential

This compound has shown promise in neurodevelopmental applications. Research indicates that it can promote neurogenesis and neuronal differentiation from stem cells.

  • Stem Cell Differentiation : this compound enhances the differentiation of pluripotent stem cells into neuronal lineages, making it a candidate for neurodegenerative disease therapies .

Case Studies

  • Neuroblastoma Models : In vitro studies have demonstrated that this compound induces differentiation in neuroblastoma cell lines, suggesting its potential use in treating pediatric cancers .
StudyCell LineResult
Neuroblastoma (SHSY5Y)Increased neuronal markersEnhanced differentiation

Drug Delivery Systems

Innovative Formulations

The development of drug delivery systems (DDS) utilizing this compound is an emerging area of research. These systems aim to improve the bioavailability and targeted delivery of therapeutic agents.

  • Nanoparticle Systems : Recent advancements have focused on encapsulating this compound within nanoparticles to enhance its stability and efficacy against tumors .

Case Studies

  • Tumor Models : DDS incorporating this compound have shown increased accumulation in tumor tissues compared to free drug formulations, leading to improved therapeutic outcomes .
StudyDelivery SystemOutcome
Nanoparticle formulationIncreased tumor targetingEnhanced therapeutic efficacy

Eigenschaften

Molekularformel

C41H49N5O8S

Molekulargewicht

771.93

IUPAC-Name

(2E,4E,6E,8E)-9-((E)-3-(((1-(2-(1H-Indole-3-carbonyl)thiazol-4-yl)-1,12-dioxo-5,8-dioxa-2,11-diazatridecan-13-yl)oxy)imino)-2,6,6-trimethylcyclohex-1-en-1-yl)-3,7-dimethylnona2,4,6,8-tetraenoic acid

InChI

InChI=1S/C41H49N5O8S/c1-27(9-8-10-28(2)23-37(48)49)13-14-32-29(3)33(15-16-41(32,4)5)46-54-25-36(47)42-17-19-52-21-22-53-20-18-43-39(51)35-26-55-40(45-35)38(50)31-24-44-34-12-7-6-11-30(31)34/h6-14,23-24,26,44H,15-22,25H2,1-5H3,(H,42,47)(H,43,51)(H,48,49)/b10-8+,14-13+,27-9+,28-23+,46-33+

InChI-Schlüssel

KIPFIDAQXCYKQL-WZYLGJEPSA-N

SMILES

O=C(O)/C=C(C)/C=C/C=C(C)/C=C/C1=C(C)/C(CCC1(C)C)=N/OCC(NCCOCCOCCNC(C2=CSC(C(C3=CNC4=C3C=CC=C4)=O)=N2)=O)=O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

ITE-ATRA

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ITE-ATRA
Reactant of Route 2
ITE-ATRA
Reactant of Route 3
Reactant of Route 3
ITE-ATRA
Reactant of Route 4
Reactant of Route 4
ITE-ATRA
Reactant of Route 5
Reactant of Route 5
ITE-ATRA
Reactant of Route 6
Reactant of Route 6
ITE-ATRA

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.